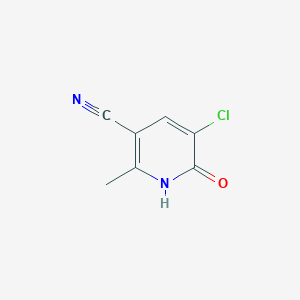

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core with distinct substituents: a chlorine atom at position 5, a methyl group at position 2, an oxo group at position 6, and a carbonitrile moiety at position 2. The compound’s planar aromatic system and electron-withdrawing groups (e.g., Cl, CN) make it a candidate for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal engineering and drug design .

Properties

IUPAC Name |

5-chloro-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPSCVUSAJTYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-formylquinoline with malononitrile in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

Key Findings :

-

Alkaline conditions promote hydroxylation via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the carbonitrile and keto groups.

-

Thiolation requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Reactivity of the Carbonitrile Group

The carbonitrile group at position 3 participates in hydrolysis and cycloaddition reactions:

Hydrolysis Reactions

Cycloaddition Reactions

-

The carbonitrile group reacts with azides in a [3+2] Huisgen cycloaddition under Cu(I) catalysis to form triazole hybrids .

Ring Modification and Oxidation

The dihydropyridine ring undergoes oxidation and functionalization:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation with KMnO4 | KMnO4, H2O, 25°C, 24 hours | 5-Chloro-2-methyl-3-cyanopyridine-6-one | 90% | |

| Electrophilic substitution | HNO3/H2SO4, 0°C, 2 hours | 4-Nitro-5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 55% |

Mechanistic Insights :

-

Oxidation converts the dihydropyridine ring to a fully aromatic pyridine system.

-

Nitration occurs at position 4 due to directing effects of the electron-withdrawing groups.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been investigated for its potential therapeutic applications:

-

Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity of this compound

Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 12.5 Apoptosis induction HT29 (Colon) 15.0 Cell cycle arrest A549 (Lung) 10.0 Inhibition of proliferation

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly in metabolic pathways related to diabetes and cancer.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 56.87 | Competitive |

| Dipeptidyl Peptidase IV | 40.00 | Non-competitive |

| Carbonic Anhydrase II | 30.00 | Mixed-type |

Synthesis of Organic Compounds

In organic synthesis, this compound serves as a valuable intermediate for the production of various derivatives and related compounds. Its unique structure allows for multiple synthetic pathways, making it a versatile building block in chemical research.

In Vivo Antitumor Studies

A study utilizing murine models bearing L1210 leukemic cells demonstrated that administration of this compound led to a significant increase in lifespan compared to control groups, with a noted increase of approximately 58% .

Diabetes Model

In diabetic rat models, the compound was effective in reducing blood glucose levels by inhibiting α-glucosidase activity, thereby preventing carbohydrate absorption and demonstrating potential for therapeutic use in managing diabetes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent profile of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is compared below with analogous dihydropyridine derivatives:

Key Observations:

- The carbonitrile (CN) group in both compounds enhances electrophilicity at position 3, favoring reactivity in cross-coupling reactions.

- Hydrogen Bonding: The hydroxy group in the analog enables stronger hydrogen-bonding networks, improving crystallinity and aqueous solubility compared to the methyl group in the target compound . The dihydrate form of the analog further increases hydrophilicity, whereas the anhydrous target compound likely exhibits lower solubility in polar solvents.

Crystallographic and Structural Insights

Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving the molecular conformations and packing patterns of these compounds . For example:

Computational and Spectroscopic Comparisons

Hybrid computational methods (e.g., Hartree-Fock combined with density functional theory) predict electronic properties such as dipole moments and frontier molecular orbitals :

- The CF₃ group in the analog significantly lowers the LUMO energy, enhancing electrophilicity compared to the Cl-substituted target compound.

- Vibrational spectroscopy (IR/Raman) would distinguish the CN stretching frequencies (~2200 cm⁻¹) in both compounds, with minor shifts due to substituent-induced electronic effects.

Biological Activity

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a dihydropyridine core with a chloro group and a carbonitrile substituent, which are critical for its biological activity.

Research indicates that compounds similar to 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit various mechanisms of action:

- Antitumor Activity : These compounds have been shown to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in several cancers. Inhibitors targeting these enzymes can disrupt metabolic pathways essential for tumor growth .

- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance potency against specific bacterial strains .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by blocking calcium ion entry into cells, thus preventing calcium overload and oxidative stress, which are common in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study demonstrated that 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives significantly reduced tumor growth in xenograft models by inhibiting IDH enzymes. The treatment led to a marked decrease in tumor size compared to controls .

- Antimicrobial Activity : In another investigation, the compound was tested against various bacterial strains. Results indicated that it had potent activity against both S. aureus and E. coli, with MIC values indicating effectiveness at low concentrations .

- Neuroprotective Study : Research involving neuroblastoma cells revealed that certain derivatives could protect against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

The compound is synthesized via halogenation and cyclization reactions. For example, chlorination of pyridine precursors using phosphoryl chloride (POCl₃) under reflux conditions is a key step, as seen in the conversion of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile to its chloro derivative . Additionally, nucleophilic substitution reactions with potassium fluoride in polar solvents like sulfolane have been employed for halogen exchange (e.g., converting chloro to fluoro groups in related pyridinecarbonitriles) .

Key Steps :

- Cyclization of malononitrile derivatives with ketones or aldehydes.

- Halogenation using POCl₃ or PCl₅.

- Solvent optimization (e.g., sulfolane for high-temperature reactions).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). NMR (¹H and ¹³C) identifies substituents and regiochemistry, such as methyl groups (δ 2.0–2.5 ppm) and aromatic protons .

- X-ray Crystallography : Resolves molecular conformation and hydrogen bonding. For example, crystal structures of analogous dihydropyridines reveal planar pyridine rings and intermolecular interactions stabilizing the lattice .

- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .

Advanced Questions

Q. How can researchers optimize reaction conditions to address yield discrepancies in the synthesis of this compound?

Yield variations often arise from solvent choice, temperature, and catalyst selection. For instance:

- Solvent Effects : Polar aprotic solvents (e.g., sulfolane) enhance reactivity in halogen-exchange reactions compared to non-polar solvents .

- Catalytic Additives : Zinc powder in acetic acid improves reductive amination efficiency by preventing side reactions, as shown in analogous dihydropyridine syntheses .

- Temperature Control : Reflux conditions (~120°C) optimize cyclization but may require inert atmospheres to avoid decomposition .

Data-Driven Approach :

Q. What strategies resolve conflicting data regarding the compound's reactivity in different solvents?

Conflicting reactivity data (e.g., unexpected byproducts in dichloromethane vs. DMF) can be addressed by:

- Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track oxygen sources .

- Computational Modeling : DFT calculations predict solvent effects on transition states. For example, sulfolane’s high dielectric constant stabilizes ionic intermediates in SNAr reactions .

- Controlled Experiments : Compare reaction outcomes in rigorously dried vs. hydrated solvents to assess hydrolysis sensitivity .

Case Study : Chlorination of pyridinecarbonitriles in POCl₃ yields higher purity than PCl₅ due to reduced side reactions, validated by NMR and mass spectrometry .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.